3,3-二氟丁基甲磺酸酯

描述

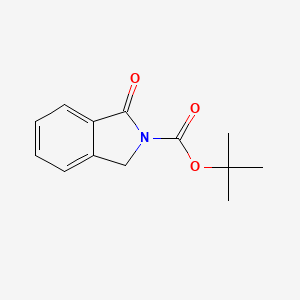

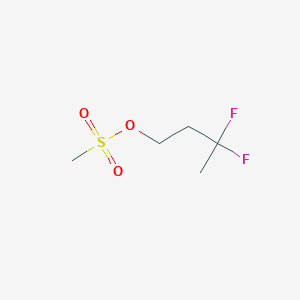

3,3-Difluorobutyl methanesulfonate (DFBM) is an organic compound with the chemical formula C4H7F2O3S. It is a colorless liquid that is soluble in water and organic solvents. It is used in a variety of applications, including as a reagent in organic synthesis and as an inhibitor of enzymes in biochemical research. DFBM has a wide range of applications in the laboratory, from synthesis of organic compounds to biochemical research.

科学研究应用

甲烷的活化和磺化

研究已经探索了活化甲烷并将其转化为有用产物的新方法。Kim 等人(2022 年)的一项研究介绍了一种在温和条件下使用三氟乙酰硫酸 (TFAOSO3H) 的新型甲烷活化方法,成功地实现了甲烷磺化。该过程通过自由基途径进行,突出了从甲烷(一种衍生物(如“3,3-二氟丁基甲磺酸酯”)的前体)中产生甲磺酸的潜力(Kim 等人,2022 年)。

电池技术的改进

Huang 等人(2018 年)在锂离子电池领域发现了一种新应用,他们研究了甲磺酸 2,2,3,3-四氟丙基(TFPMS)作为添加剂,以提高 LiMn2O4 正极在高温下的界面稳定性。这项研究强调了氟代甲磺酸盐衍生物在提高电池性能和寿命方面的潜力(Huang 等人,2018 年)。

甲磺酸合成

Díaz-Urrutia 和 Ott(2019 年)报告了一种可直接将甲烷转化为甲磺酸的可扩展工艺,在硫酸中使用三氧化硫,选择性和产率均达到 99% 以上。这种方法为以更直接和高效的方式生产甲磺酸及其衍生物(如“3,3-二氟丁基甲磺酸酯”)开辟了新途径(Díaz-Urrutia 和 Ott,2019 年)。

氧化 C-H 键活化

Liu 等人(2013 年)开发了一种二氧化锰-甲磺酸 (MnO2-CH3SO3H) 氧化体系,以促进苄基醚和氨基甲酸酯与酮的直接偶联。这项研究证明了甲磺酸在促进选择性 C-H 键活化和烷基化中的效用,这可能与合成氟代衍生物有关(Liu 等人,2013 年)。

安全和危害

作用机制

Target of Action

Similar compounds, such as methanesulfonates, are known to be biological alkylating agents . Alkylating agents can interact with various biological molecules, including DNA, RNA, and proteins, by adding an alkyl group (CnH2n+1) to their structure. This can lead to changes in the molecule’s function, potentially disrupting cellular processes.

Mode of Action

3,3-Difluorobutyl methanesulfonate, like other methanesulfonates, is likely to act as an alkylating agent . Alkylating agents work by donating an alkyl group to the guanine base of DNA, which can interfere with the DNA’s replication process and prevent the cell from dividing. This can lead to cell death or the alteration of the cell’s genetic material, potentially leading to therapeutic effects in the context of diseases like cancer.

Result of Action

The molecular and cellular effects of 3,3-Difluorobutyl methanesulfonate’s action are likely to be related to its potential alkylating activity. This can lead to DNA damage, disruption of normal cellular processes, and potentially cell death . These effects can be beneficial in the context of treating diseases characterized by rapid cell division, such as cancer.

属性

IUPAC Name |

3,3-difluorobutyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2O3S/c1-5(6,7)3-4-10-11(2,8)9/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHJANXAAWJSJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOS(=O)(=O)C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/no-structure.png)

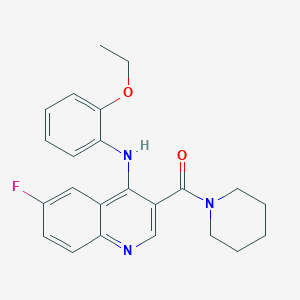

![N-Methyl-N-[2-oxo-2-[2-[4-[(5-phenyltetrazol-2-yl)methyl]benzoyl]hydrazinyl]ethyl]prop-2-enamide](/img/structure/B3006804.png)

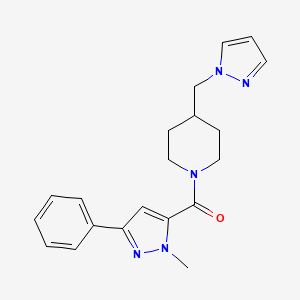

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3006808.png)

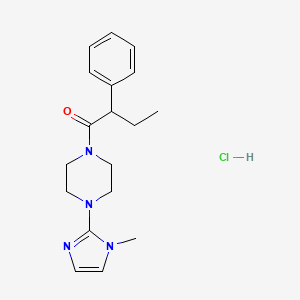

![4-(2-chlorobenzyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3006809.png)

![2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylpyridine-3-carbohydrazide](/img/structure/B3006812.png)